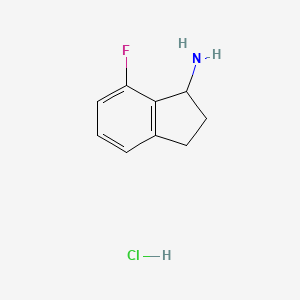

7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

説明

7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: is an organic compound with the molecular formula C9H11ClFN . It is a derivative of indene, featuring a fluorine atom at the 7th position and an amine group at the 1st position, stabilized as a hydrochloride salt. This compound is typically a white to yellow solid and is used in various chemical and pharmaceutical research applications .

特性

IUPAC Name |

7-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6-4-5-8(11)9(6)7;/h1-3,8H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYSNVAUQOXGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride generally involves the following steps:

Fluorination: Introduction of a fluorine atom to the indene ring.

Reduction: Reduction of the indene ring to form the dihydro derivative.

Amination: Introduction of the amine group at the 1st position.

Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further hydrogenate the compound, affecting the indene ring.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products:

Oxidation: Formation of 7-fluoro-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of fully hydrogenated derivatives.

Substitution: Formation of 7-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride.

科学的研究の応用

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a ligand in receptor binding studies.

- Used in the synthesis of biologically active compounds.

Medicine:

- Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of novel catalysts and polymers .

作用機序

The mechanism of action of 7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, while the amine group facilitates interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

- 7-Fluoro-2,3-dihydro-1H-inden-1-amine

- 2,3-Dihydro-1H-inden-1-amine hydrochloride

- 5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Comparison:

- 7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the fluorine atom at the 7th position, which significantly influences its chemical reactivity and biological activity.

- Compared to 2,3-Dihydro-1H-inden-1-amine hydrochloride , the fluorinated derivative exhibits enhanced stability and binding properties.

- 5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride differs in the position of the fluorine atom, leading to variations in its chemical behavior and applications .

生物活性

7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with the molecular formula C9H11ClFN and a molecular weight of approximately 187.64 g/mol. This compound is a derivative of indene, characterized by the presence of a fluorine atom at the 7th position, which significantly influences its biological activity and chemical properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in medicinal chemistry and pharmacology.

The biological activity of 7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The fluorine atom enhances the compound's binding affinity and specificity, while the amine group facilitates interactions with biological molecules. These interactions suggest potential applications in treating neurological disorders and certain types of cancer, although detailed mechanisms require further investigation.

Pharmacological Applications

Preliminary studies indicate that 7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride may serve as a therapeutic agent in various conditions. Its unique structure allows it to interact effectively with neurotransmitter systems, suggesting potential uses in treating psychiatric disorders. Additionally, its role as a ligand in receptor binding studies has been explored, indicating its relevance in drug development.

Comparative Analysis with Similar Compounds

The biological activity of 7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can be compared to other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl | C9H11ClF | Fluorine at the 5-position; different biological activity profile |

| (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl | C9H11ClF | Fluorine at the 6-position; distinct receptor interactions |

| 7-Chloro-2,3-dihydro-1H-indene | C9H10Cl | Lacks fluorine; serves as a baseline comparison for halogen effects |

The presence of fluorine at different positions alters their interaction with biological targets, highlighting the importance of structural modifications in drug design.

Study on Antiparasitic Activity

In a study investigating antiparasitic properties, various derivatives of indene were tested for their efficacy against Plasmodium falciparum (PfDHODH). The results indicated that compounds similar to 7-Fluoro-2,3-dihydro-1H-inden-1-amines exhibited varying degrees of potency against the parasite. For instance:

| Compound | IC50 (μM) PfDHODH | EC50 (μM) Pf3D7 Cells |

|---|---|---|

| 7-Fluoro Compound | <0.021 | <0.0028 |

| Other Analogues | >0.047 | >0.068 |

These findings suggest that modifications in the indene structure significantly influence biological activity and therapeutic potential .

Neuropharmacological Studies

Research has also focused on the neuropharmacological effects of 7-Fluoro derivatives. Initial findings indicate that these compounds may modulate neurotransmitter systems effectively. A study assessing their impact on serotonin and dopamine receptors revealed promising results, indicating potential applications in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。